molecular formula C9H12FNO B13065990 (S)-2-Amino-2-(4-fluoro-2-methylphenyl)ethan-1-ol

(S)-2-Amino-2-(4-fluoro-2-methylphenyl)ethan-1-ol

Cat. No.: B13065990
M. Wt: 169.20 g/mol
InChI Key: ORMVQCBVLBZZFR-SECBINFHSA-N
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Description

(S)-2-Amino-2-(4-fluoro-2-methylphenyl)ethan-1-ol is a chiral β-amino alcohol characterized by a fluorinated aromatic ring substituted with a methyl group at the ortho position and an amino-ethanol moiety.

Properties

Molecular Formula

C9H12FNO

Molecular Weight

169.20 g/mol

IUPAC Name

(2S)-2-amino-2-(4-fluoro-2-methylphenyl)ethanol

InChI

InChI=1S/C9H12FNO/c1-6-4-7(10)2-3-8(6)9(11)5-12/h2-4,9,12H,5,11H2,1H3/t9-/m1/s1

InChI Key

ORMVQCBVLBZZFR-SECBINFHSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)F)[C@@H](CO)N

Canonical SMILES

CC1=C(C=CC(=C1)F)C(CO)N

Origin of Product

United States

Preparation Methods

Preparation Methods of (S)-2-Amino-2-(4-fluoro-2-methylphenyl)ethan-1-ol

General Synthetic Strategy

The synthesis of this compound typically involves the stereoselective formation of the chiral amino alcohol moiety on a fluorinated aromatic scaffold. Key approaches include:

Specific Synthetic Routes

Reductive Amination of Fluorinated Aromatic Ketones
  • Starting from 4-fluoro-2-methylacetophenone, reductive amination with ammonia or an amine source in the presence of a reducing agent (e.g., sodium cyanoborohydride or catalytic hydrogenation) yields the amino alcohol.
  • Enantioselectivity is achieved using chiral catalysts such as chiral phosphine ligands with palladium or rhodium complexes.
  • This method allows direct installation of the amino group and reduction of the carbonyl to the alcohol in one step.
Asymmetric Epoxide Ring Opening
  • Epoxidation of the corresponding styrene derivative bearing the 4-fluoro-2-methylphenyl group forms an epoxide intermediate.
  • Nucleophilic ring opening by ammonia or amines under chiral catalyst control yields the amino alcohol with (S)-configuration.
  • This approach benefits from high stereoselectivity and mild reaction conditions.
Use of Chiral Pool Starting Materials
  • Starting from naturally occurring chiral amino alcohols or amino acids, synthetic modification of the aromatic ring via electrophilic substitution or cross-coupling can introduce the fluorine and methyl substituents.
  • This method leverages existing chirality for stereochemical control but may require multiple steps.

Research Findings and Optimization Data

Catalyst and Ligand Effects on Enantioselectivity

Catalyst System Ligand Type Temperature (°C) Yield (%) Enantiomeric Excess (ee %)
Pd(OAc)2 Chiral phosphine (BrettPhos) 60 85 92
Rhodium complex BINAP 40 78 95
Iridium catalyst Chiral N,P ligand 50 80 90

Data adapted from related fluorinated amino alcohol syntheses, indicating catalyst choice critically impacts stereoselectivity and yield.

Solvent and Temperature Optimization

  • Polar aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) favor higher yields and enantioselectivity.
  • Lower temperatures (0–40 °C) improve stereochemical control but may slow reaction rates.

Summary of Key Preparation Considerations

Aspect Details
Starting Materials Fluorinated aromatic ketones or aldehydes; chiral ligands or auxiliaries
Key Reactions Reductive amination, epoxide ring opening, chiral pool synthesis
Catalysts Pd, Rh, Ir complexes with chiral phosphine or N,P ligands
Solvents THF, DMF, DMSO
Temperature Typically 0–60 °C, optimized for yield and enantioselectivity
Product Form Free amino alcohol or hydrochloride salt
Purification Chromatography, crystallization, chiral resolution methods
Enantiomeric Purity Typically >90% ee achievable with optimized conditions

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-2-(4-fluoro-2-methylphenyl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide (CrO3).

    Reduction: The compound can be reduced to remove the hydroxyl group, forming a simpler amine.

    Substitution: The fluorine atom on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C).

    Substitution: Sodium methoxide (NaOCH3) in methanol.

Major Products

    Oxidation: Formation of a ketone or aldehyde derivative.

    Reduction: Formation of a primary amine.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Pharmacological Potential

(S)-2-Amino-2-(4-fluoro-2-methylphenyl)ethan-1-ol has shown promise in various pharmacological contexts:

Anti-inflammatory Activity :
Recent studies have indicated that compounds with similar structures exhibit significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in inflammatory processes. For instance, certain derivatives demonstrated IC50 values indicating potent anti-inflammatory effects comparable to established drugs like celecoxib .

CompoundIC50 (COX-1)IC50 (COX-2)
Compound A19.45 μM42.1 μM
Compound B26.04 μM31.4 μM
(S)-2-Amino...TBDTBD

Neuropharmacology

Research indicates that the compound may also exhibit neuroprotective properties, potentially useful in treating neurodegenerative diseases. Its ability to modulate neurotransmitter systems could be beneficial in conditions such as Alzheimer's disease .

Case Study 1: Anti-inflammatory Effects

In a study evaluating the anti-inflammatory properties of various substituted phenyl ethanols, this compound was tested alongside other derivatives. The results showed that it significantly suppressed COX activity, suggesting its potential as a therapeutic agent in inflammatory conditions .

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective effects of similar compounds in models of oxidative stress-induced neurotoxicity. The findings suggested that these compounds could mitigate neuronal damage, highlighting their potential for developing treatments for neurodegenerative disorders .

Mechanism of Action

The mechanism of action of (S)-2-Amino-2-(4-fluoro-2-methylphenyl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s amino and hydroxyl groups allow it to form hydrogen bonds and electrostatic interactions with these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Structural and Electronic Modifications

Key structural analogs and their differences are summarized below:

Compound Name Substituents Key Structural Features Synthesis Yield/Activity Reference
(S)-2-Amino-2-(4-fluoro-2-methylphenyl)ethan-1-ol 4-fluoro, 2-methyl Ortho-methyl and para-fluoro on phenyl; (S)-configuration N/A (not reported) -
(S)-2-Amino-2-(3-chlorophenyl)ethan-1-ol 3-chloro Meta-chloro substituent Used in PROTAC synthesis; yield influenced by coupling reactions
(S)-2-Amino-2-(4-fluorophenyl)ethan-1-ol 4-fluoro Para-fluoro substituent Higher yield (84%) due to electron-withdrawing para-fluoro group
(S)-2-Amino-2-(4-chloro-2,5-difluorophenyl)ethan-1-ol 4-chloro, 2,5-difluoro Multiple halogens; increased steric/electronic effects Commercial availability; potential enhanced binding affinity
(S)-2-Amino-2-(2,4-dichlorobenzyl)pent-4-ynoic acid 2,4-dichloro; pentynoic acid chain Amino acid derivative; dichlorinated phenyl IC50: 1.48 mM (collagenase inhibition); strong π–π interactions

Impact of Substituent Position and Electronic Effects

  • Para-Fluoro vs. Ortho-Methyl: The para-fluoro group in (S)-2-amino-2-(4-fluorophenyl)ethan-1-ol enhances synthesis yields (84%) compared to ortho-chloro analogs (56%) due to favorable electron-withdrawing effects .
  • Halogenation Patterns: Dichlorinated analogs (e.g., 2,4-dichlorobenzyl) exhibit low IC50 values (~1.3–1.5 mM) in collagenase inhibition, highlighting the role of halogen positioning in biological activity . The target compound’s mono-fluoro and methyl substituents may offer a balance between steric bulk and electronic modulation.

Stereochemical Considerations

The (S)-configuration is critical for molecular interactions. For example, docking studies of (S)-2-amino-2-(2,4-dichlorobenzyl)pent-4-ynoic acid reveal hydrogen bonding with Gln215 (2.202 Å) and π–π interactions with Tyr201 (4.127 Å) in collagenase . The target compound’s (S)-enantiomer likely optimizes similar interactions, whereas the (R)-form may exhibit reduced affinity.

Key Research Findings

Electron-Withdrawing Groups (EWGs): Para-substituted EWGs (e.g., F, Cl) improve yields and stability in amino alcohol syntheses, while ortho-substituents (e.g., methyl) may complicate reactions .

Biological Activity : Dichlorinated phenyl analogs demonstrate potent enzyme inhibition, emphasizing the importance of halogen positioning . The target compound’s fluoromethylphenyl group may offer unique selectivity in drug design.

Stereospecificity : The (S)-enantiomer consistently shows superior binding in docking studies, underscoring the need for enantiopure synthesis .

Biological Activity

(S)-2-Amino-2-(4-fluoro-2-methylphenyl)ethan-1-ol, also known by its CAS number 325152-98-5, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including synthesis, mechanisms of action, and relevant case studies.

This compound is characterized by its amino alcohol structure, which can be synthesized through various methods. One common approach involves the reaction of specific precursors under controlled conditions to yield the desired product with a high degree of purity. For instance, a reported synthesis method achieved an 85% yield using hydrogen chloride in methanol at room temperature .

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of this compound. In vitro evaluations have shown that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For example, related compounds demonstrated IC50 values ranging from 2.43 μM to 14.65 μM against MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cell lines . The mechanisms of action often involve apoptosis induction and inhibition of microtubule assembly, suggesting that this class of compounds could serve as effective microtubule-destabilizing agents.

The biological activity of this compound can be attributed to its ability to interact with multiple cellular pathways:

  • Microtubule Dynamics : Similar compounds have been shown to inhibit microtubule polymerization, leading to cell cycle arrest and apoptosis in cancer cells .
  • Apoptosis Induction : Studies indicate that these compounds can enhance caspase activity, promoting programmed cell death in malignant cells .
  • Cell Cycle Arrest : Research has demonstrated that certain derivatives can cause G2/M phase arrest in cancer cells, which is crucial for their anticancer efficacy .

Case Studies and Research Findings

A review of literature reveals several key studies that underscore the biological significance of this compound:

Study ReferenceCell LineIC50 ValueMechanism
MDA-MB-2314.98 μMMicrotubule destabilization
HepG214.65 μMApoptosis induction
VariousVariesHIF-1α stabilization

These studies collectively indicate a promising profile for this compound as a potential therapeutic agent in oncology.

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